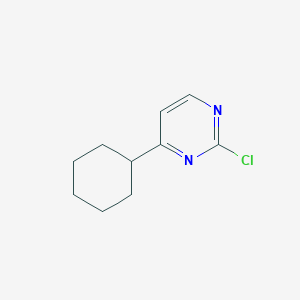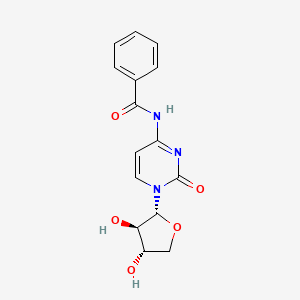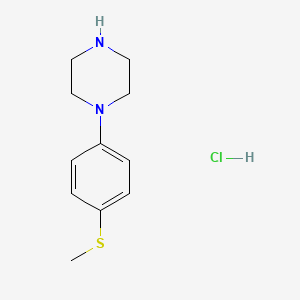
2-(Benzylthio)ethyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)ethyl nicotinate is an organic compound that combines the structural features of benzylthio and nicotinate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with benzylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the ethyl nicotinate.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but requires careful handling of reagents and control of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in nicotinate can be reduced to an amine under suitable conditions.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)ethyl nicotinate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, facilitating their selective extraction. In biological systems, it may interact with receptors such as the 5-HT1A receptor, influencing neurotransmission pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl nicotinate: Used in similar applications but lacks the benzylthio group, which can enhance selectivity and reactivity.
Methyl nicotinate: Another nicotinate derivative with different pharmacological properties.
Benzyl nicotinate: Shares the benzyl group but differs in its ester linkage, affecting its biological activity.
Uniqueness
2-(Benzylthio)ethyl nicotinate is unique due to the presence of both benzylthio and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
101952-53-8 |
|---|---|
Fórmula molecular |
C15H15NO2S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-benzylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2S/c17-15(14-7-4-8-16-11-14)18-9-10-19-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Clave InChI |
NOCMOMLHYMVNAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCOC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)




![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)


![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)




